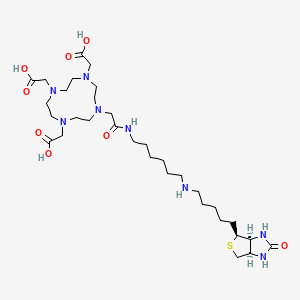
カンジシジン
概要
説明
Candicidin is a polyene antifungal antibiotic produced by the bacterium Streptomyces griseus. It is particularly effective against fungi of the genus Candida, including Candida albicans. Candicidin is primarily used in the treatment of vulvovaginal candidiasis, administered intravaginally .
科学的研究の応用
Candicidin has several scientific research applications:
Chemistry: Used as a model compound to study polyene macrolide antibiotics.
Biology: Investigated for its antifungal properties and interactions with fungal cell membranes.
Medicine: Explored for its potential in treating fungal infections, particularly those caused by Candida species.
作用機序
Candicidin exerts its antifungal effects by binding irreversibly to ergosterol, the principal sterol in the fungal cytoplasmic membrane. This binding disrupts membrane integrity, leading to cell death. The binding site may also involve fatty acids or fatty acid esters in the cell wall .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Candicidin interacts with ergosterol, the principal sterol in the fungal cytoplasmic membrane . It binds irreversibly to ergosterol, disrupting membrane integrity and ultimately leading to cell death . This interaction is crucial for Candicidin’s role in biochemical reactions.
Cellular Effects
Candicidin’s binding to ergosterol disrupts the integrity of the fungal cell membrane, leading to cell death . This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Candicidin involves its irreversible binding to ergosterol . This binding disrupts the integrity of the fungal cell membrane, leading to cell death . There is some evidence that the binding site in the cell wall may be to fatty acids or fatty acid esters .
Dosage Effects in Animal Models
These controlled experiments allow description of the impact of a wide range of important treatment variables, including drug dose or concentration .
Metabolic Pathways
Candicidin’s production involves several metabolic pathways. For instance, methylmalonyl-CoA plays a central role in the Candicidin production . The gene methB, responsible for the biosynthesis of methylmalonyl-CoA, might be a candidate gene target for further improving the production of Candicidin .
Transport and Distribution
It is known that Candicidin is administered intravaginally in the treatment of vulvovaginal candidiasis .
Subcellular Localization
Given its mechanism of action, it is likely that Candicidin localizes to the cell membrane where it interacts with ergosterol .
準備方法
Synthetic Routes and Reaction Conditions: Candicidin is biosynthesized by Streptomyces griseus. The production process involves the optimization of the growth medium and pH control. The optimal pH for cell growth and candicidin biosynthesis are 6.8 and 7.8, respectively . The biosynthesis involves the formation of a heptaene macrolide structure, which includes multiple conjugated double bonds.
Industrial Production Methods: Industrial production of candicidin involves the cultivation of Streptomyces griseus in a chemically defined medium. The medium is optimized for nitrogen, carbon, and phosphorus sources to enhance productivity. The pH stepwise control strategy is employed to maximize yield, achieving titers as high as 5161 µg/mL .
化学反応の分析
Types of Reactions: Candicidin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Often involve halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
類似化合物との比較
Candicidin is part of the heptaene macrolide group of polyene antifungal antibiotics. Similar compounds include:
Amphotericin B: Another polyene antifungal with a similar mechanism of action but less effective against Candida albicans.
Nystatin: A tetraene macrolide with a broader spectrum of activity but lower potency.
Natamycin: A pentaene macrolide used primarily in food preservation.
Candicidin is unique in its high activity against Candida albicans and its specific binding to ergosterol .
特性
IUPAC Name |
(23E,25E,27E,29E,31E,33E,35E)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38-,43?,44?,45?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGSFDUODIJJGF-JBUZINEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CC(C)C(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)C(=O)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014435 | |
| Record name | Candicidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1109.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ergosterol, the principal sterol in the fungal cytoplasmic membrane, is the target site of action of Candicidin. Candicidin binds irreversibly to ergosterol, resulting in disruption of membrane integrity and ultimately cell death. There is some evidence that the binding site in the cell wall may be to fatty acids or fatty acid esters and that this binding capacity must be satisfied before candicidin can bring about its lethal effect by binding to sterol in the cell membrane. | |
| Record name | Candicidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1403-17-4 | |
| Record name | Candicidin [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Candicidin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Candicidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301014435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Candicidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does candicidin exert its antifungal activity?
A: Candicidin belongs to the polyene macrolide family of antifungal antibiotics. [] It works by binding preferentially to ergosterol, a sterol found in fungal cell membranes. [] This binding disrupts membrane integrity, leading to the formation of pores and leakage of essential intracellular components, ultimately resulting in fungal cell death. [, ]
Q2: What makes candicidin more effective against fungal cells than mammalian cells?
A: Candicidin exhibits selective toxicity towards fungal cells due to its higher affinity for ergosterol compared to cholesterol, the primary sterol found in mammalian cell membranes. [, ]
Q3: What is the chemical formula and molecular weight of candicidin D, the major component of the candicidin complex?
A: The molecular formula of candicidin D is C61H82NO21, and its molecular weight is 1128.3 g/mol. [, ]
Q4: How can I differentiate candicidin components using analytical techniques?
A: High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for separating and quantifying different components of the candicidin complex. [, ] For instance, a C8 column with an acetonitrile-ammonium acetate mobile phase can effectively separate the four major components of the complex. []
Q5: What is the significance of the aromatic moiety in candicidin's structure?
A: The aromatic para-aminoacetophenone moiety, derived from para-aminobenzoic acid (PABA), is a characteristic feature of aromatic polyene macrolides like candicidin. [] This moiety plays a crucial role in candicidin's biological activity. []
Q6: How is the biosynthesis of the aromatic moiety in candicidin regulated?
A: Studies have shown that the expression of the PABA synthase gene (pabAB) in the candicidin biosynthetic pathway is significantly repressed by phosphate. [, ] This suggests a regulatory mechanism involving phosphate control over the biosynthesis of the aromatic component in candicidin.
Q7: Which genes are responsible for candicidin biosynthesis in Streptomyces species?
A: The candicidin biosynthetic gene cluster (can) has been identified and characterized in several Streptomyces species. [, ] This cluster contains genes encoding enzymes involved in various steps of candicidin biosynthesis, including polyketide synthases (PKSs), a thioesterase, enzymes for macrolactone ring modification, mycosamine biosynthesis and attachment, candicidin export, and regulatory proteins. []
Q8: How widespread is the candicidin gene cluster among Streptomyces species?
A: Studies on Streptomyces isolates from the Trondheim fjord in Norway revealed that the candicidin biosynthesis gene cluster (can) is widely distributed among these strains. [] Despite morphological diversity, these isolates shared a high degree of genetic similarity and harbored the can genes, suggesting the involvement of a mobile genetic element in the dissemination of this cluster. []
Q9: What is the role of the FscR regulatory proteins in candicidin biosynthesis?
A: Four consecutive regulatory genes (fscR1-fscR4) within the candicidin biosynthetic gene cluster in Streptomyces sp. FR-008 encode the FscR regulatory proteins. [] These proteins, belonging to different families of regulators, form a hierarchical network to control candicidin production. [] Each FscR protein plays a critical role, and their disruption significantly affects candicidin biosynthesis. []
Q10: How do environmental factors like phosphate influence candicidin production?
A: Inorganic phosphate has been found to inhibit candicidin biosynthesis while stimulating mycelial growth in Streptomyces griseus. [, ] This suggests a complex interplay between primary and secondary metabolism, with phosphate potentially acting as a regulator that switches the metabolic flux. [] Maintaining a specific pH and sugar concentration in the fermentation medium can also influence candicidin yield. []
Q11: What are the potential medical applications of candicidin?
A: Candicidin exhibits potent antifungal activity and has been investigated for its potential in treating various fungal infections. [, ] Due to its relatively low toxicity when administered orally, candicidin has been studied for treating fungal infections of the intestinal tract. [, ] It has also shown promise in managing vaginal candidiasis. [, ]
Q12: Does candicidin have any effect on the prostate gland?
A: Early observations indicated that oral administration of candicidin in dogs led to a reduction in prostate gland size. [] Further investigations revealed that treatment with candicidin, particularly the heptaene macrolide variant, resulted in noticeable reductions in prostate size and weight in a hamster model of prostatic hypertrophy. [] These findings suggest a potential link between candicidin and prostate health, warranting further research to understand the underlying mechanisms and potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



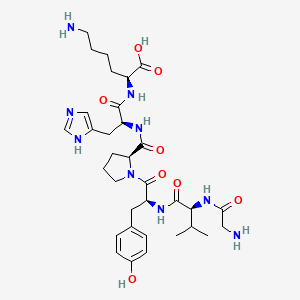
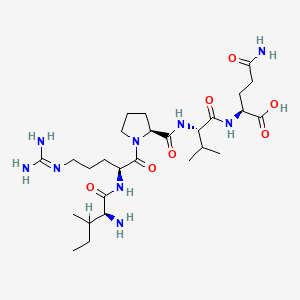
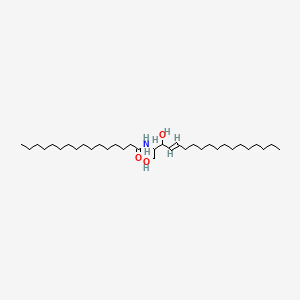
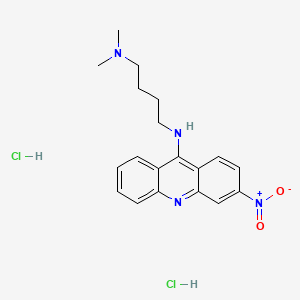
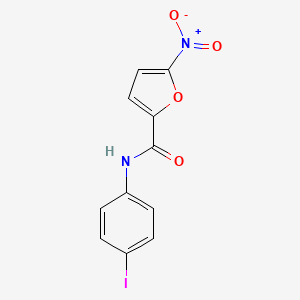
![N-(1',2-dihydroxy-[1,2'-binaphthalen]-4'-yl)-4-methoxybenzenesulfonamide](/img/structure/B1668181.png)
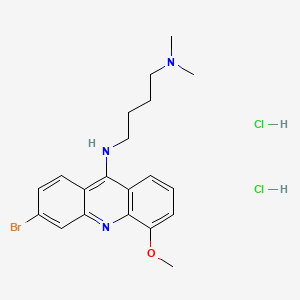

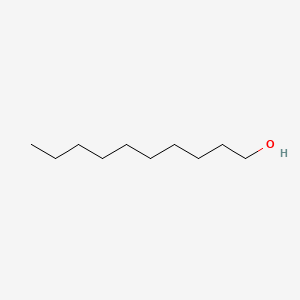
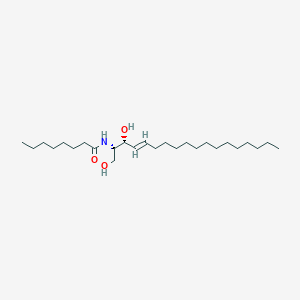
![N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline](/img/structure/B1668190.png)
![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)

